molecular formula C11H10BNO2 B567810 (2-(Pyridin-2-yl)phenyl)boronic acid CAS No. 1243264-50-7

(2-(Pyridin-2-yl)phenyl)boronic acid

Cat. No. B567810
M. Wt: 199.016
InChI Key: IVFOENMIVYCLDS-UHFFFAOYSA-N
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Description

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . It is used in organic synthesis as a reagent in Suzuki cross-coupling reactions .


Synthesis Analysis

The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . Furthermore, the dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .

Scientific Research Applications

  • Synthesis of Phosphorescent Ligands : 4-(Pyridin-2-yl)phenylboronic acid has been used in the synthesis of phosphorescent ligands, showing a significant shift in absorbance and intensity enhancement due to the effect of the carbazolyl group (Gao Xi-cun, 2010).

  • Photoswitching of Lewis Acidity : A catecholborane bearing a 2-(phenylazo)phenyl group with a N-B dative bond, involving 4-(Pyridin-2-yl)phenylboronic acid, has been shown to switch the Lewis acidity of catecholborane upon photoirradiation, altering its complexation ability with pyridine dramatically (N. Kano, J. Yoshino, T. Kawashima, 2005).

  • Catalytic Activity in Organic Synthesis : This compound has been incorporated in the synthesis of a palladium(II)-allyl complex, exhibiting good activity in Suzuki–Miyaura coupling reactions (E. Amadio et al., 2011).

  • Electrolyte Additives in Batteries : In the field of battery technology, derivatives of 4-(Pyridin-2-yl)phenylboronic acid have been used as electrolyte additives to enhance performance in fluoride shuttle batteries (A. C. Kucuk, T. Abe, 2020).

  • Fluorescent Sensing : Boron-modified polythiophenes containing Lewis acidic boron groups have been synthesized for sensing applications, where the addition of pyridine leads to efficient quenching of fluorescence (Anand Sundararaman et al., 2005).

  • Antiosteoclast Activity in Medicinal Chemistry : Derivatives of (2-(Pyridin-2-yl)phenyl)boronic acid have shown moderate to high antiosteoclast and osteoblast activity, indicating potential in medicinal chemistry (G. S. Reddy et al., 2012).

  • Photo-Thermal Isomerization in Material Science : Diboron compounds involving (2-(Pyridin-2-yl)phenyl)boronic acid exhibit photo-thermal isomerization, changing color under UV and ambient light due to the formation of C-C bonds (Yingli Rao et al., 2008).

  • Phosphate Sensing : A hydrophobic oil-based boronic acid derivative showed potential in phosphate sensing applications, demonstrating accelerated charge transport lateral to the oil|water interface (M. Li et al., 2014).

Safety And Hazards

“(2-(Pyridin-2-yl)phenyl)boronic acid” is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2-pyridin-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFOENMIVYCLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Pyridin-2-yl)phenyl)boronic acid

Citations

For This Compound
1
Citations
Z Yan, XA Yuan, Y Zhao, C Zhu… - Angewandte Chemie …, 2018 - Wiley Online Library
The transition‐metal‐catalyzed selective hydroarylation of unsymmetrical alkynes represents the state‐of‐art in organic chemistry, and still mainly relies on the use of precious late‐…
Number of citations: 66 onlinelibrary.wiley.com

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